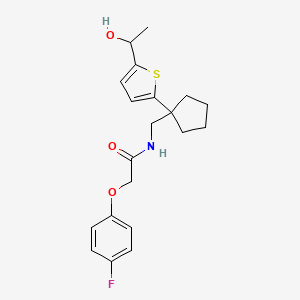
2-(4-fluorophenoxy)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-fluorophenoxy)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide is a useful research compound. Its molecular formula is C20H24FNO3S and its molecular weight is 377.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-fluorophenoxy)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide is a synthetic compound notable for its unique structural features, which include a fluorinated phenoxy group and a thiophene moiety. Its molecular formula is C20H24FNO3S, and it has a molecular weight of approximately 377.47 g/mol. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities.
Structural Characteristics
The compound’s structure can be broken down as follows:
| Component | Description |
|---|---|
| Fluorinated Phenoxy | Imparts unique electronic properties and enhances biological activity. |
| Thiophene Moiety | Contributes to potential interactions with biological targets. |
| Cyclopentyl Group | Provides structural stability and may influence pharmacokinetics. |
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its interaction with specific biological systems.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological effects, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains, suggesting potential applications in treating infections.
- Anticancer Potential : The thiophene derivatives often exhibit anticancer properties, which may extend to this compound due to structural similarities.
- Receptor Modulation : Preliminary studies suggest that it could interact with neurotransmitter receptors, potentially influencing mood and cognition.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound.
- Antimicrobial Studies : A study examining the antimicrobial properties of fluorinated phenolic compounds found that they effectively inhibited bacterial growth in vitro. This suggests that this compound may possess similar properties due to its fluorinated phenoxy group .
- Anticancer Activity : Research on thiophene-containing compounds has demonstrated their ability to induce apoptosis in cancer cell lines. For example, a study showed that certain thiophene derivatives inhibited cell proliferation and induced cell death in breast cancer cells . Given the structural similarities, it is plausible that our compound could exhibit analogous effects.
- Neuropharmacological Effects : Compounds with similar structures have been evaluated for their effects on serotonin receptors, indicating potential for modulation of mood disorders. A related study highlighted the importance of structural features in determining receptor affinity and efficacy .
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its pharmacokinetics and pharmacodynamics. Key interaction studies include:
- Binding Affinity Assessments : Investigations into receptor binding affinities can reveal the compound's potential therapeutic targets.
- Metabolic Pathway Analysis : Studies examining how the compound is metabolized can provide insights into its bioavailability and efficacy.
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3S/c1-14(23)17-8-9-18(26-17)20(10-2-3-11-20)13-22-19(24)12-25-16-6-4-15(21)5-7-16/h4-9,14,23H,2-3,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZNAJDNGCIVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)COC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














